3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, a pyrrole ring, and a benzonitrile group . These functional groups could potentially give the compound various chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced via a bromination reaction, the oxadiazole ring could be formed via a cyclization reaction, and the benzonitrile group could be introduced via a nitrile addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and benzonitrile groups are both aromatic and would contribute to the overall stability of the molecule. The oxadiazole ring and pyrrole ring would add additional ring structures to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Antitubercular Activity
Studies have been conducted on pyrrole derivatives, including 1,3,4-oxadiazole benzothioate derivatives, for their antitubercular activity. These compounds have demonstrated moderate to good activity against Mycobacterium tuberculosis. The research indicates the potential of oxadiazole derivatives in developing novel InhA inhibitors for tuberculosis treatment (Joshi et al., 2015).
Anticancer Properties
Research into the anticancer activity of related compounds, such as thiazole–pyridine anchored NNN donor complexes, has shown potential against U937 cancer cells. These findings support the exploration of similar compounds for antitumor applications (Bera et al., 2021).
Supramolecular Chemistry
The synthesis and structural characterization of Ag(I)-complexes based on double-armed 1,3,4-oxadiazole bridging ligands have been reported. These complexes exhibit unique properties such as selective absorption and separation capabilities, highlighting the utility of oxadiazole derivatives in developing new supramolecular materials (Hou et al., 2011).
Antimicrobial Activity
Several studies have synthesized and evaluated the antibacterial properties of oxadiazole bearing compounds. These compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents (Khalid et al., 2016).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit high inhibition efficiency, making them suitable for applications in materials protection and maintenance (Ammal et al., 2018).
Optoelectronic Materials
The optical and electronic properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives have been explored for their potential use in luminescent materials and organic light-emitting diodes (OLEDs). These studies provide insights into the design of new materials for optoelectronic applications (Sun & Jin, 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Compounds with similar structures have been shown to reduce the activity of ache . This reduction in AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic nervous system through their interaction with ache . This interaction can lead to a decrease in the transmission of nerve pulses, which can result in behavioral changes and movement impairment .
Result of Action
Similar compounds have been shown to reduce the activity of ache, which can affect normal nerve pulse transmission . This can lead to behavioral changes, movement impairment, and potentially a reduced number of surviving organisms .
Properties
IUPAC Name |
3-[[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O/c21-17-8-6-16(7-9-17)19-23-20(26-24-19)18-5-2-10-25(18)13-15-4-1-3-14(11-15)12-22/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJOYDWQJXYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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